molecular formula C12H18O B13799173 6-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene CAS No. 66977-26-2

6-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene

Katalognummer: B13799173
CAS-Nummer: 66977-26-2
Molekulargewicht: 178.27 g/mol
InChI-Schlüssel: ATTDNHNDBNMYBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene is a compound with a unique structure that includes both cyclopentane and benzene rings. This compound is known for its stability and hydrophobic properties . It is also referred to as a derivative of dicyclopentadiene, which is a common precursor in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene typically involves organic synthesis reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include the use of cyclopentadiene derivatives and ethoxy groups under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis processes. These processes often require the use of specialized equipment to maintain the necessary reaction conditions and ensure the safety and efficiency of the production .

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes .

Wissenschaftliche Forschungsanwendungen

6-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its ethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in various specialized applications .

Eigenschaften

CAS-Nummer

66977-26-2

Molekularformel

C12H18O

Molekulargewicht

178.27 g/mol

IUPAC-Name

8-ethoxytricyclo[5.2.1.02,6]dec-3-ene

InChI

InChI=1S/C12H18O/c1-2-13-12-7-8-6-11(12)10-5-3-4-9(8)10/h3-4,8-12H,2,5-7H2,1H3

InChI-Schlüssel

ATTDNHNDBNMYBQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1CC2CC1C3C2C=CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.